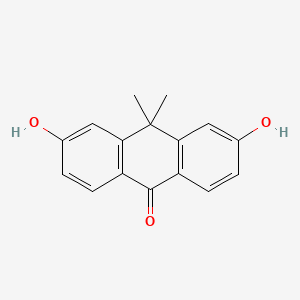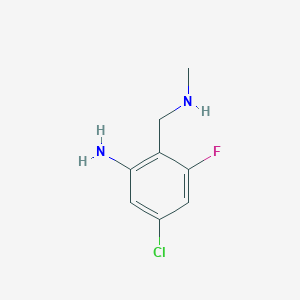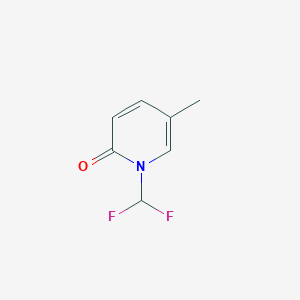
1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, methoxy, and carboxylic acid groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The ester is then hydrolyzed with sodium hydroxide to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound has been optimized by various chemical companies, including Syngenta, Bayer Crop Science, and BASF. These optimizations focus on improving yield and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Electrophilic Reagents: For substitution reactions involving the difluoromethyl group.
Radical Initiators: For radical-mediated reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of difluoromethyl-substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), a class of fungicides.
Pharmaceuticals: The compound’s unique structure makes it a valuable building block for drug discovery and development.
Biological Studies: Its derivatives are used in studies related to enzyme inhibition and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In the case of its use as an SDHI fungicide, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar applications in agrochemicals.
Difluoromethylated Pyrazoline, Pyrrole, and Thiophene Derivatives: These compounds share the difluoromethyl group and are used in similar contexts.
Uniqueness
1-(Difluoromethyl)-3-methoxy-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized agrochemicals and pharmaceuticals .
Propiedades
Fórmula molecular |
C6H6F2N2O3 |
|---|---|
Peso molecular |
192.12 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-methoxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6F2N2O3/c1-13-4-3(5(11)12)2-10(9-4)6(7)8/h2,6H,1H3,(H,11,12) |
Clave InChI |
HUWQERLFGSNEGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN(C=C1C(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)
![Ethyl thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12974916.png)

![4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12974922.png)







